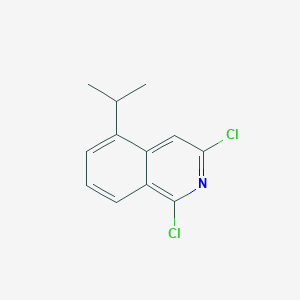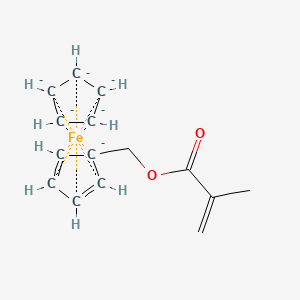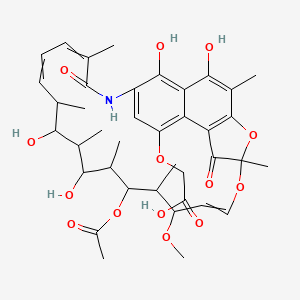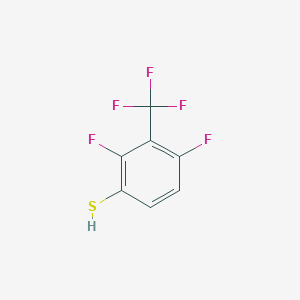
1,3-Dichloro-5-isopropyl-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5-isopropyl-isoquinoline: is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of two chlorine atoms at the 1 and 3 positions and an isopropyl group at the 5 position on the isoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-isopropyl-isoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction , which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the Bischler-Napieralski reaction , where β-phenylethylamine derivatives undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoquinoline ring .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal-catalyzed reactions . For example, the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents, can be employed to introduce various substituents onto the isoquinoline ring . This method is favored for its mild reaction conditions and high functional group tolerance.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-5-isopropyl-isoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 1 and 3 positions can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: Isoquinoline derivatives can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives, which have significant biological activity.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to introduce aryl groups onto the isoquinoline ring.
Phosphorus Oxychloride (POCl3): Used in the Bischler-Napieralski reaction for cyclization.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Aryl-Substituted Isoquinolines: Formed through Suzuki-Miyaura coupling.
N-Oxides: Formed through oxidation reactions.
Tetrahydroisoquinolines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
1,3-Dichloro-5-isopropyl-isoquinoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-5-isopropyl-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, isoquinoline derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position on the ring.
1,3-Dichloroisoquinoline: Similar to 1,3-Dichloro-5-isopropyl-isoquinoline but lacks the isopropyl group.
Fluorinated Isoquinolines: Isoquinoline derivatives with fluorine substituents, known for their unique biological activities.
Uniqueness
This compound is unique due to the presence of both chlorine and isopropyl groups on the isoquinoline ring. This specific substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H11Cl2N |
|---|---|
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
1,3-dichloro-5-propan-2-ylisoquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-7(2)8-4-3-5-9-10(8)6-11(13)15-12(9)14/h3-7H,1-2H3 |
Clave InChI |
DDMKPCXIWOABSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=C(N=C(C=C21)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)





![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)


